molecular formula C7H4BrF3OZn B13726964 (2-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF

(2-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF

Cat. No.: B13726964
M. Wt: 306.4 g/mol
InChI Key: VSIFDEFTHVEBRY-UHFFFAOYSA-M
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Description

(2-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valued for its ability to introduce the trifluoromethoxy group into various organic molecules, which can significantly alter their chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of 2-(trifluoromethoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(Trifluoromethoxy)phenyl bromide+Zn(2-(Trifluoromethoxy)phenyl)zinc bromide\text{2-(Trifluoromethoxy)phenyl bromide} + \text{Zn} \rightarrow \text{(2-(Trifluoromethoxy)phenyl)zinc bromide} 2-(Trifluoromethoxy)phenyl bromide+Zn→(2-(Trifluoromethoxy)phenyl)zinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-(Trifluoromethoxy)phenyl)zinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions: Common reagents used in reactions with (2-(Trifluoromethoxy)phenyl)zinc bromide include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from reactions involving (2-(Trifluoromethoxy)phenyl)zinc bromide are typically trifluoromethoxy-substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry: In chemistry, (2-(Trifluoromethoxy)phenyl)zinc bromide is used to introduce the trifluoromethoxy group into various organic molecules, enhancing their stability, lipophilicity, and bioavailability.

Biology and Medicine: In biological and medical research, this compound is used to synthesize molecules with potential therapeutic properties. The trifluoromethoxy group can improve the metabolic stability and membrane permeability of drug candidates.

Industry: Industrially, (2-(Trifluoromethoxy)phenyl)zinc bromide is used in the production of advanced materials, including polymers and coatings, where the trifluoromethoxy group imparts desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethoxy)phenyl)zinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom coordinates with the bromide, making the phenyl group more nucleophilic and facilitating its attack on electrophilic centers in other molecules. This process is often catalyzed by transition metals like palladium or nickel, which help to stabilize the reaction intermediates and lower the activation energy.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other organozinc reagents such as (2-(Trifluoromethyl)phenyl)zinc bromide and (2-(Trifluoromethoxy)phenyl)zinc chloride. These compounds share similar reactivity patterns but differ in their specific substituents and counterions.

Uniqueness: What sets (2-(Trifluoromethoxy)phenyl)zinc bromide apart is the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This group can significantly enhance the chemical stability and reactivity of the compound, making it a valuable tool in synthetic organic chemistry.

Properties

Molecular Formula

C7H4BrF3OZn

Molecular Weight

306.4 g/mol

IUPAC Name

bromozinc(1+);trifluoromethoxybenzene

InChI

InChI=1S/C7H4F3O.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1

InChI Key

VSIFDEFTHVEBRY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)OC(F)(F)F.[Zn+]Br

Origin of Product

United States

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